MFCD31714267
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Overview
Description
. This compound is notable for its applications in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer . They have been found to be promising in the field of medicinal chemistry .
Mode of Action
Oxadiazole derivatives have been reported to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment. The activation of caspase 3, an executioner of apoptosis, has been associated with oxadiazole derivatives .
Biochemical Pathways
Oxadiazole derivatives have been associated with the activation of caspase 3, which leads to apoptosis . This suggests that the compound may affect pathways related to apoptosis and cell death.
Result of Action
Oxadiazole derivatives have been reported to exhibit anticancer activity . They have been found to induce apoptosis in cancer cells , which could lead to the death of these cells and potentially to the reduction of tumor size.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD31714267 involves the reaction of 5-m-Tolyl-[1,3,4]oxadiazol-2-yl-methylamine with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. The compound is purified through crystallization or other suitable methods to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: MFCD31714267 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
MFCD31714267 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
MFCD01418345: Another compound with similar structural features and applications.
Other Oxadiazole Derivatives: Compounds with the oxadiazole ring structure, which share similar chemical properties and reactivity.
Uniqueness: MFCD31714267 is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
IUPAC Name |
[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-3-2-4-8(5-7)10-13-12-9(6-11)14-10;/h2-5H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSMJGISNSBPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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